molecular formula C8H9BrN2O B057886 N-(5-Bromo-4-methylpyridin-2-yl)acetamide CAS No. 142404-82-8

N-(5-Bromo-4-methylpyridin-2-yl)acetamide

Cat. No. B057886
M. Wt: 229.07 g/mol
InChI Key: WVJCOPBDWMWUNP-UHFFFAOYSA-N
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Patent
US09062046B2

Procedure details

5-bromo-4-methylpyridin-2-amine (0.578 mmol) was dissolved in acetic anhydride (5.78 mmol) and heated at 110° C. for 30 minutes. The reaction was quenched with ice. The aqueous reaction mixture neutralized with sodium hydroxide solution was extracted with ethyl acetate. The ethyl acetate layer was separated and dried over sodium sulfate. The organic layer was evaporated to dryness. The crude material was purified (silica column, MeOH/CHCl3). 1HNMR (300 MHz, DMSO-d6): 10.53 (s, 1H), 8.34 (s, 1H), 8.06 (s, 1H), 2.30 (s, 3H), 2.05 (s, 3H); MS (m/z): 231 (M+2)+.
Quantity
0.578 mmol
Type
reactant
Reaction Step One
Quantity
5.78 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[Br:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([NH:8][C:10](=[O:12])[CH3:11])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.578 mmol
Type
reactant
Smiles
BrC=1C(=CC(=NC1)N)C
Name
Quantity
5.78 mmol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ice
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified (silica column, MeOH/CHCl3)

Outcomes

Product
Name
Type
Smiles
BrC=1C(=CC(=NC1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.